

Application Notes for In Vivo Studies of CC-90003

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Introduction

CC-90003 is a potent and selective covalent inhibitor of ERK1/2, key protein kinases in the MAPK signaling pathway.[1][2][3][4][5] This pathway is frequently activated in various cancers, particularly those with KRAS mutations, making it a compelling target for therapeutic intervention.[1][2][4] Preclinical in vivo studies are crucial for evaluating the efficacy and pharmacodynamics of CC-90003. These application notes provide detailed protocols for conducting in vivo studies using CC-90003 in patient-derived xenograft (PDX) models of KRAS-mutant lung cancer.

Data Presentation: CC-90003 In Vivo Treatment Schedules

The following tables summarize the treatment schedules for **CC-90003** administered as a single agent and in combination with docetaxel in KRAS-mutant lung cancer PDX models.

Table 1: Single-Agent and Combination Therapy Treatment Regimens



Treatment Group	Compound	Dose	Route of Administration	Schedule
1	Vehicle	-	Oral (p.o.)	Daily, Days 0-27
2	CC-90003	50 mg/kg	Oral (p.o.)	Continuous: Daily, Days 0-27
3	Docetaxel	15 mg/kg	Intravenous (i.v.)	Days 0 and 7
4	CC-90003 + Docetaxel	50 mg/kg + 15 mg/kg	Oral (p.o.) + Intravenous (i.v.)	Continuous: CC- 90003 daily (Days 0-27), Docetaxel on Days 0 and 7
5	CC-90003 + Docetaxel	50 mg/kg + 15 mg/kg	Oral (p.o.) + Intravenous (i.v.)	Intermittent: CC- 90003 on Days 0-3, 7-10, 14-17, 21-26; Docetaxel on Days 5 and 12
6	CC-90003	50 mg/kg	Oral (p.o.)	Intermittent: Days 0-3, 7-10, 14-17, 21-26

Note: The **CC-90003** dose is bioequivalent to the free base.[1][6]

Experimental Protocols Animal Models

- Model: Patient-Derived Xenograft (PDX) models of KRAS-mutant non-small cell lung cancer are recommended to reflect the heterogeneity of human tumors.[7]
- Animals: Immunodeficient mice (e.g., NOD-scid GAMMA (NSG) or athymic nude mice) are suitable for hosting human tumor xenografts.[8][9][10] Animals should be 6-8 weeks old at the start of the experiment.



Tumor Implantation

- Procedure: Subcutaneously implant tumor fragments or a suspension of tumor cells from a KRAS-mutant lung cancer PDX model into the flank of each mouse.[2][11][12]
- Cell Suspension Preparation (if applicable):
 - Harvest tumor cells and prepare a single-cell suspension.
 - Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel to a final concentration of 1-5 x 10⁷ cells/mL.[11]
 - Keep the cell suspension on ice until injection.[11]
- Injection:
 - Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
 - Inject 100-200 μL of the tumor cell suspension subcutaneously into the right flank.[2][11]
 - Withdraw the needle slowly to prevent leakage.[2]
- Tumor Growth Monitoring:
 - Allow tumors to reach a palpable size (e.g., 100-200 mm³) before randomizing mice into treatment groups.[6]
 - Measure tumor dimensions (length and width) twice weekly using digital calipers.[1][13]
 - Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[10]
 - Monitor animal body weight and overall health at least twice weekly.[11][14]

Drug Formulation and Administration

CC-90003 (Oral Administration):



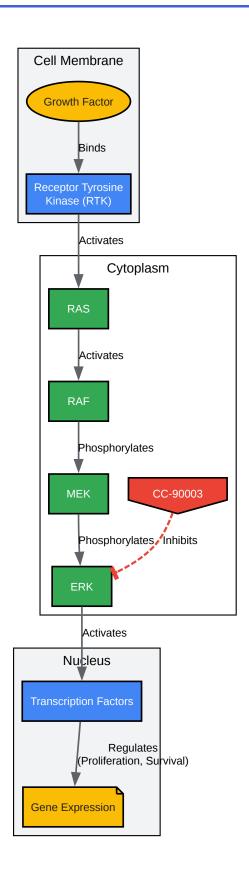
- Prepare a formulation of CC-90003 suitable for oral gavage. A suspension in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water is a common choice. A solution using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is another option.[15]
- Administer the formulation orally using a gavage needle at the specified dose and schedule.
- Docetaxel (Intravenous Administration):
 - Dilute commercially available docetaxel injection concentrate with a suitable infusion solution, such as 0.9% Sodium Chloride or 5% Dextrose solution, to the final desired concentration.[16][17]
 - Administer the diluted docetaxel solution intravenously via the tail vein at the specified dose and schedule.

Efficacy Evaluation

- Primary Endpoint: Tumor growth inhibition or regression.
- Secondary Endpoints:
 - Animal body weight changes.
 - Overall survival.
 - Pharmacodynamic analysis of tumor tissue (e.g., levels of phosphorylated ERK).

Mandatory Visualizations Signaling Pathway



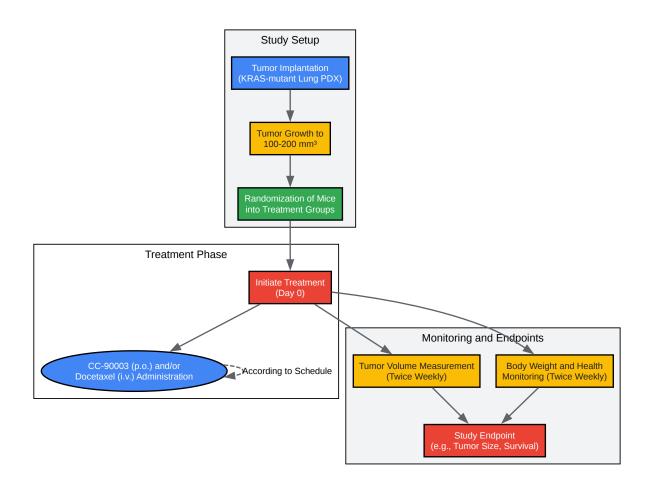


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Caption: The MAPK signaling pathway and the inhibitory action of CC-90003 on ERK.



Experimental Workflow



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Caption: Experimental workflow for in vivo efficacy studies of CC-90003.



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